Diphenyl terephthalate

Description

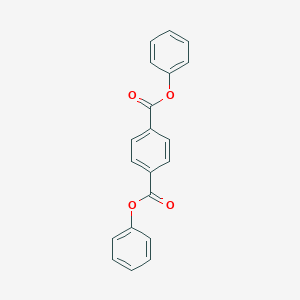

Structure

3D Structure

Properties

IUPAC Name |

diphenyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGJOUYGWKFYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061765 | |

| Record name | Diphenyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Diphenyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1539-04-4 | |

| Record name | 1,4-Diphenyl 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl terephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0KW8M264E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyl Terephthalate: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of diphenyl terephthalate (B1205515) (DPT), a significant aromatic ester. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a particular focus on polymer science.

Chemical Structure and Identification

Diphenyl terephthalate is the diester of terephthalic acid and phenol (B47542). Its rigid structure, conferred by the central benzene (B151609) ring and the two flanking phenyl groups, is fundamental to its properties and applications, particularly in the synthesis of thermally stable polymers.

| Identifier | Value |

| IUPAC Name | diphenyl benzene-1,4-dicarboxylate[1][2][3] |

| CAS Number | 1539-04-4[1][3][4][5][6][7] |

| Molecular Formula | C₂₀H₁₄O₄[2][3][4][5][6][7] |

| Molecular Weight | 318.33 g/mol [1][8] |

| InChI | InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H[1][2][4][5] |

| InChIKey | HPGJOUYGWKFYQW-UHFFFAOYSA-N[1][4][5][6][7] |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |

| Synonyms | Terephthalic acid, diphenyl ester; 1,4-Benzenedicarboxylic acid, diphenyl ester[2][3][4][6][7] |

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. These characteristics are crucial for its application in polymer synthesis and materials science.

Table of Physicochemical Properties

| Property | Value | Source |

| Physical State | White to light yellow crystalline powder | [8] |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Purity | >98.0% (GC) | [8] |

Table of Spectroscopic Data

| Technique | Data |

| Infrared (IR) Spectroscopy | Data available in the NIST WebBook[4] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available in the NIST WebBook[4][5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific ¹H and ¹³C NMR data for this compound were not found in the provided search results. However, the expected chemical shifts for the aromatic protons would be in the range of 7-8.5 ppm. |

Synthesis of this compound

This compound can be synthesized through several methods. The following sections detail the most common laboratory and industrial protocols.

Direct Esterification of Terephthalic Acid with Diphenyl Carbonate

A prominent method for synthesizing this compound involves the direct reaction of terephthalic acid with diphenyl carbonate.[1] This process is advantageous as it circumvents the need for acid chlorides or acetic anhydride.[9]

Reaction Scheme:

Caption: Synthesis of this compound via Direct Esterification.

Experimental Protocol:

This protocol is based on a patented process for the preparation of this compound.[9]

-

Reactants and Catalyst: A mixture of terephthalic acid and at least a stoichiometric amount of diphenyl carbonate is prepared. Stannous oxide (SnO) is added as a catalyst, at a concentration of 0.25 to 0.50 mole percent based on the amount of terephthalic acid.[9]

-

Reaction Conditions: The mixture is heated to a temperature between 250°C and 300°C for a period of 30 minutes to 2.5 hours under a nitrogen sparge.[9]

-

Product Formation and Byproduct Removal: During the heating period, the phenol formed in the reaction is removed at atmospheric pressure to drive the equilibrium towards the product.[9]

-

Purification: Any excess diphenyl carbonate is removed by distillation under vacuum (1 mm Hg) at 140°C. The this compound product is then recovered by distillation at 250°C under vacuum (1 mm Hg).[9]

This method is reported to achieve high yields of 85-90%.[1]

Transesterification of Dialkyl Terephthalate with Phenyl Acetate

Another method involves the transesterification of a dialkyl terephthalate (e.g., dimethyl terephthalate) with phenyl acetate.

Experimental Protocol:

This process is detailed in a patent for producing pure, colorless this compound.[10]

-

Reactant Mixture: A dialkyl terephthalate with one to six carbon atoms in the alkyl groups is heated with at least an equivalent amount of phenyl acetate.[10]

-

Adsorbent Addition: Approximately 1 to 5 percent by weight of activated carbon is added to the mixture. This step is crucial for adsorbing chromatic impurities before the catalyst is introduced.[1][10]

-

Catalysis: The mixture is heated in an inert atmosphere to a temperature above 150°C. A titanic acid ester catalyst (0.1 to 5.0 percent by weight) is then added.[10]

-

Reaction Progression: The reaction proceeds with the cleavage and removal of alkyl acetate.

-

Purification: After the reaction is complete, the crude ester mixture containing activated carbon is introduced into xylene, which may also contain fresh activated carbon. The final product is purified by crystallization.[10]

Chemical Reactivity

This compound undergoes typical ester reactions, including hydrolysis and transesterification. These reactions are central to its role as a monomer in polyester (B1180765) synthesis.

Hydrolysis

This compound can be hydrolyzed back to terephthalic acid and phenol under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Caption: Acid-Catalyzed Hydrolysis of this compound.

Mechanism:

-

Protonation: The carbonyl oxygen of an ester group is protonated by an acid catalyst (e.g., H₂SO₄), increasing the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.[1]

-

Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred to the phenoxy group, making it a good leaving group (phenol).[1]

-

Elimination and Deprotonation: The intermediate collapses, eliminating a molecule of phenol and regenerating the acid catalyst to yield the carboxylic acid.[1]

Base-Catalyzed Hydrolysis (Saponification):

This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Transesterification

Transesterification is a key reaction of this compound, particularly in polymer chemistry. The reaction with diols, such as ethylene (B1197577) glycol, is a fundamental step in the synthesis of polyesters like polyethylene (B3416737) terephthalate (PET).[1]

Caption: Transesterification of this compound with Ethylene Glycol.

In this process, this compound reacts with ethylene glycol at high temperatures in the presence of a catalyst to produce bis(2-hydroxyethyl) terephthalate and phenol.[1] The bis(2-hydroxyethyl) terephthalate is then polymerized to form PET.

Applications

The primary application of this compound is in the field of polymer and materials science.

-

Monomer for Polyesters: It is a critical monomer and building block in the synthesis of polyesters, most notably as a precursor in some routes to polyethylene terephthalate (PET) and its aromatic analogues.[1]

-

Model Compound: Researchers utilize this compound as a model compound to study polymerization kinetics, catalyst efficiency, and the thermal properties of polyesters. The phenyl ester groups offer distinct reactivity and avoid complications from free acid groups.[1]

-

Specialty Plastics and Liquid Crystalline Polymers: It is employed in the development of specialty plastics and liquid crystalline polymers.[1]

-

Organic Frameworks: The rigid terephthalate core and aromatic end groups make it a valuable candidate for research in crystal engineering and the creation of novel materials with tailored mechanical and thermal properties.[1]

-

Organic Synthesis: It serves as a starting material in various organic syntheses.[11]

While some phthalates have been used as excipients in pharmaceutical formulations, there is no indication from the search results that this compound is used in drug development. In fact, regulatory bodies like the FDA have recommended avoiding the use of certain phthalates like DBP and DEHP in drug products due to potential toxicity.[12]

Safety and Handling

This compound is considered an irritant and may cause fire on contact with combustible materials. It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[2] It is intended for research use only and not for human or veterinary use.[1]

Conclusion

This compound is a versatile aromatic ester with significant applications in polymer chemistry and materials science. Its well-defined structure and reactivity make it an important monomer for high-performance polymers and a valuable tool for research in polymerization kinetics. The synthesis methods are well-established, offering routes to high-purity material. While its direct application in drug development is not apparent, its role in the broader chemical industry remains crucial.

References

- 1. This compound | High Purity | For Research Use [benchchem.com]

- 2. This compound | C20H14O4 | CID 73757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 1539-04-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. EP0044509B1 - Process for preparing diphenyl isophthalate and this compound - Google Patents [patents.google.com]

- 10. US3705186A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. This compound | 1539-04-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. fda.gov [fda.gov]

An In-depth Technical Guide to Diphenyl Terephthalate (CAS No. 1539-04-4)

For Researchers, Scientists, and Drug Development Professionals

Diphenyl terephthalate (B1205515) (DPT), with the CAS registry number 1539-04-4, is a high-purity organic compound that serves as a critical monomer and building block in advanced materials research.[1] Its rigid terephthalate core and aromatic end groups make it a valuable candidate for studying crystal engineering, supramolecular assembly, and the creation of novel materials with tailored mechanical and thermal characteristics.[1] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and key applications, with a focus on experimental details and data presentation.

Core Properties and Specifications

Diphenyl terephthalate is a white to light yellow crystalline solid.[2][3] It is characterized by its high thermal stability and chemical resistance, which are critical for its applications in polymer science.[4]

| Property | Value | Reference(s) |

| CAS Number | 1539-04-4 | [5][6] |

| Molecular Formula | C₂₀H₁₄O₄ | [4][5][7] |

| Molecular Weight | 318.32 g/mol | [4][7][8] |

| IUPAC Name | diphenyl benzene-1,4-dicarboxylate | [1] |

| Synonyms | Terephthalic acid diphenyl ester, Diphenyl 1,4-benzenedicarboxylate | [2][3] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 196 - 199 °C | [4][9] |

| Boiling Point | 496.6 °C at 760 mmHg | [4] |

| Density | 1.242 g/cm³ | [4] |

| Purity | >98.0% (GC) | [2][3] |

| Storage Temperature | Room temperature |

Synthesis of this compound

A prevalent and efficient method for synthesizing this compound is through the direct esterification of terephthalic acid with diphenyl carbonate.[1] This process is often catalyzed by stannous oxide (SnO) and is favored for its high yield (85-90%) and relatively short reaction times (0.5 to 2.5 hours) compared to transesterification methods.[1][10]

Experimental Protocol: Direct Esterification

This protocol is based on a patented method for preparing this compound.[10]

Materials:

-

Terephthalic acid

-

Diphenyl carbonate

-

Stannous oxide (SnO) catalyst

-

Nitrogen gas

Equipment:

-

Reaction vessel equipped with a stirrer, heating mantle, nitrogen inlet, and a distillation setup.

-

Vacuum distillation apparatus.

Procedure:

-

Charging the Reactor: In the reaction vessel, combine terephthalic acid and diphenyl carbonate. An excess of diphenyl carbonate is used, with a molar ratio of diphenyl carbonate to terephthalic acid typically ranging from 3:1 to 6:1.[1][10]

-

Catalyst Addition: Add stannous oxide (SnO) as a catalyst, in a concentration of 0.25 to 0.50 mole percent based on the amount of terephthalic acid.[10]

-

Inert Atmosphere: Sparge the mixture with nitrogen gas to create an inert atmosphere.[10]

-

Heating and Reaction: Heat the mixture to a temperature between 250°C and 300°C for a period of 30 minutes to 2.5 hours.[1][10] During this time, the phenol (B47542) byproduct is formed and should be continuously removed by distillation at atmospheric pressure to drive the reaction to completion.[1][10]

-

Removal of Excess Reactant: After the reaction is complete, apply a vacuum to the system. Any excess diphenyl carbonate is removed by vacuum distillation, typically at 1 mm Hg pressure and a temperature of 140°C to 180°C.[10]

-

Product Recovery: The final product, this compound, is then recovered by distillation at 1 mm Hg pressure and a temperature of 250°C to 270°C.[10]

Caption: Synthesis Workflow of this compound.

Purification Techniques

Achieving high purity and a colorless final product is crucial for the applications of this compound.[1]

Activated Carbon Treatment

Activated carbon is an effective adsorbent for removing color-imparting impurities.[1] Typically, 1-5% by weight of activated carbon is added during the initial heating phase of the synthesis to pre-adsorb these impurities before the catalyst is introduced.[1][11]

Recrystallization

Recrystallization from a suitable solvent is another common purification method. Aromatic hydrocarbons such as xylene are often used.[11][12]

Experimental Protocol: Recrystallization from Xylene

-

Dissolution: Dissolve the crude this compound in a sufficient amount of hot xylene to form a saturated solution.[12]

-

Hot Filtration: If solid impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, which will induce the crystallization of pure this compound.

-

Isolation: Collect the crystals by filtration.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Chemical Reactivity: Acid-Catalyzed Hydrolysis

This compound can undergo hydrolysis, particularly under acidic conditions, to yield terephthalic acid and phenol.[1] This reaction is a reversible process.[1]

The mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of an ester group is protonated by an acid catalyst.[1]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.[1]

-

Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred to the phenoxy leaving group.[1]

-

Elimination: The intermediate collapses, eliminating a molecule of phenol.[1]

-

Deprotonation: The catalyst is regenerated, yielding the carboxylic acid.[1]

Caption: Acid-Catalyzed Hydrolysis of this compound.

Applications in Research and Development

This compound is a key precursor in the synthesis of various polymers and advanced materials.

-

Polymer Synthesis: It is a vital monomer for producing polyesters, such as polyethylene (B3416737) terephthalate (PET) and its aromatic analogues.[1] Its use allows for the investigation of polymerization kinetics and catalyst efficiency.[1]

-

Specialty Plastics and Liquid Crystalline Polymers: DPT is employed in the development of high-performance plastics and liquid crystalline polymers.[1]

-

Drug Delivery: Terephthalate-based polyesters have been utilized to create nanocapsules for the controlled delivery of therapeutic agents.[1] The stability and biocompatibility of polymers derived from DPT make them suitable candidates for such applications.[1]

Analytical Techniques

Several analytical methods are employed to characterize this compound and ensure its purity.

| Technique | Purpose |

| Gas Chromatography (GC) | To determine the purity of the synthesized compound.[2][13] |

| High-Performance Liquid Chromatography (HPLC) | For the analysis of isomeric mixtures and as a complementary method to GC.[13] |

| Infrared (IR) Spectroscopy | To confirm the presence of characteristic functional groups.[8] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure. |

Safety and Handling

This compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[9]

-

Ventilation: Ensure adequate ventilation when handling the compound to avoid dust formation and inhalation.[9]

-

First Aid:

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[14][15]

This technical guide provides a foundational understanding of this compound for professionals in research and development. The detailed protocols and compiled data serve as a valuable resource for its synthesis, purification, and application in various scientific endeavors.

References

- 1. This compound | High Purity | For Research Use [benchchem.com]

- 2. This compound | 1539-04-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 1539-04-4 | TCI AMERICA [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | C20H14O4 | CID 73757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. EP0044509B1 - Process for preparing diphenyl isophthalate and this compound - Google Patents [patents.google.com]

- 11. US3705186A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Diphenyl Phthalate-3,4,5,6-d4 | 1398065-61-6 | Benchchem [benchchem.com]

- 14. capotchem.cn [capotchem.cn]

- 15. chemicalbook.com [chemicalbook.com]

Diphenyl terephthalate molecular weight and formula

Diphenyl terephthalate (B1205515) is an organic compound that serves as a key monomer and building block in the synthesis of various polymers, particularly polyesters like polyethylene (B3416737) terephthalate (PET).[1] Its chemical identity is defined by its molecular formula and weight.

Molecular Formula and Weight

The fundamental quantitative data for diphenyl terephthalate are its molecular formula and molecular weight. The molecular formula indicates the types and numbers of atoms in a single molecule of the compound. The molecular weight is the mass of one mole of the substance.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄O₄ | [2][3][4][5][6] |

| Molecular Weight | 318.32 g/mol | [1][3] |

This data is crucial for stoichiometric calculations in chemical reactions and for the analysis of the compound's physical and chemical properties.[1] The structure consists of a central terephthalate core with two phenyl ester groups.[1]

Note on Advanced Technical Data:

The user request specified the inclusion of detailed experimental protocols and signaling pathways. For a fundamental chemical compound like this compound, these aspects are not directly applicable in the context of determining its molecular weight and formula.

-

Experimental Protocols: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. While these are experimental methods, they are routine procedures for chemical characterization rather than complex, multi-step protocols that would be detailed in a whitepaper.

-

Signaling Pathways: Signaling pathways are biological processes and are not relevant to the chemical properties of a simple organic compound like this compound.

Visualizations such as Graphviz diagrams are also not applicable for representing the simple molecular data of this compound.

References

A Comprehensive Technical Guide to the Solubility of Diphenyl Terephthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diphenyl terephthalate (B1205515) (C₂₀H₁₄O₄) is an aromatic ester of significant interest in the fields of polymer chemistry and materials science.[1][2] It serves as a key monomer in the synthesis of high-performance polyesters and other polymers. Understanding the solubility of DPT in various organic solvents is paramount for its effective use in several processes, including:

-

Synthesis and Purification: Solvent selection is critical for reaction media, as well as for purification techniques such as recrystallization.

-

Polymerization: The solubility of DPT in a reaction medium can significantly impact polymerization kinetics and the properties of the resulting polymer.

-

Material Processing: Solution-based processing techniques for DPT-containing materials rely on its solubility characteristics.

-

Formulation: In the development of products containing DPT, knowledge of its solubility is essential for creating stable and effective formulations.

This guide addresses the current gap in publicly available quantitative solubility data for diphenyl terephthalate by providing a framework for its experimental determination and a discussion of the factors that govern its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₄ | [2] |

| Molecular Weight | 318.3 g/mol | [2] |

| Appearance | White odorless powder | [2] |

| CAS Number | 1539-04-4 | [2] |

Solubility of this compound: A Qualitative Overview

While specific quantitative data is scarce, some qualitative information on the solubility of this compound in organic solvents is available:

-

It is reported to have high solubility in dichloromethane .[1]

-

It is reported to have low solubility in hexane .[1]

-

Xylene has been used as a solvent for the purification of this compound, with heating to 90-110°C recommended to facilitate dissolution.[3]

Based on the principle of "like dissolves like," the aromatic and ester functionalities of this compound suggest that it will be more soluble in non-polar to moderately polar organic solvents. Its solubility is expected to be limited in highly polar solvents and very low in water.

Factors Influencing the Solubility of this compound

The dissolution of this compound in an organic solvent is a complex process influenced by several factors. Understanding these factors is crucial for solvent selection and for controlling the dissolution process.

-

Solute-Solvent Interactions: The intermolecular forces between DPT and the solvent molecules must overcome the solute-solute and solvent-solvent interactions. The presence of aromatic rings and ester groups in DPT allows for van der Waals forces and dipole-dipole interactions.

-

Polarity: The polarity of the solvent plays a significant role. Non-polar and moderately polar solvents are generally more effective at dissolving DPT.

-

Temperature: The solubility of solids in liquids typically increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solute.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the carbonyl groups of the ester in DPT.

Factors influencing the solubility of this compound.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed experimental protocol for the determination of the solubility of this compound in various organic solvents. This method is adapted from established procedures for similar compounds.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure: Equilibrium Solubility Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Dilute the filtered supernatant to a known volume with the same solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the diluted filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Experimental workflow for determining this compound solubility.

Data Presentation

To facilitate easy comparison and interpretation of solubility data, it is recommended to present the results in a structured tabular format. The following table provides a template for recording experimentally determined solubility values for this compound in various common organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Toluene | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetone | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Hexane | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Xylene | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| [Other Solvent] | [Other Temp.] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is currently lacking in the public domain, this guide has offered qualitative insights and, more importantly, a detailed experimental protocol to enable researchers to generate this critical data. By following the outlined procedures, scientists and professionals in drug development and materials science can obtain reliable and accurate solubility data for this compound, which will aid in its effective utilization in various applications. The provided diagrams offer a clear visualization of the factors influencing solubility and the experimental workflow, further enhancing the utility of this guide.

References

Diphenyl terephthalate melting point and thermal stability

An In-depth Technical Guide to the Melting Point and Thermal Stability of Diphenyl Terephthalate (B1205515)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of diphenyl terephthalate (DPT), a key compound in polymer science and material research. This document details its physical properties, thermal characteristics, and the experimental protocols used for their determination.

Introduction to this compound

This compound (CAS No: 1539-04-4) is an organic compound with the chemical formula C₂₀H₁₄O₄.[1][2] It is the diphenyl ester of terephthalic acid. DPT serves as a crucial precursor and model compound in the synthesis and study of aromatic polyesters, such as polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT).[3] Its rigid terephthalate core and aromatic end groups make it an important molecule for research in polymer science, liquid crystalline polymers, and crystal engineering.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1539-04-4 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₄O₄ | [1][2] |

| Molecular Weight | 318.32 g/mol | [1][2][3][4] |

| Appearance | White odorless powder | [1] |

| Melting Point | 197-199 °C | [3][4] |

| Boiling Point | 496.6 °C at 760 mmHg (Predicted) | [4] |

| InChI Key | HPGJOUYGWKFYQW-UHFFFAOYSA-N | [2][3] |

Melting Point Determination

The melting point of this compound is consistently reported in the range of 197–199 °C.[3][4] This high melting point is advantageous for polymerization processes that are conducted at elevated temperatures, contributing to the formation of thermally stable polymers.[3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the melting point and other thermal transitions of a material. The method involves measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Objective: To determine the melting temperature (Tₘ) of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed sample pans and lids

-

Microbalance

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan.

-

Encapsulation: Crimp the lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 220 °C).[5][6]

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating scan is often performed to analyze the thermal history of the material.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting event.

Thermal Stability Assessment

This compound exhibits high thermal stability, which is a critical property for its application in high-temperature polymer synthesis. The synthesis of DPT itself is often carried out at temperatures between 250°C and 300°C, indicating its stability within this range.[3][7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for evaluating the thermal stability and decomposition profile of materials.[8]

Objective: To determine the onset temperature of decomposition for this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., ceramic or platinum)

-

Microbalance

-

Inert or reactive gas supply (e.g., Nitrogen, Air)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA sample pan.

-

Instrument Setup: Position the sample pan in the TGA furnace. Purge the system with the desired gas (typically nitrogen for decomposition studies) at a constant flow rate.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C or higher) at a constant heating rate (e.g., 10 or 20 °C/min).[9]

-

-

Data Analysis:

-

A TGA thermogram is generated, plotting mass loss (%) versus temperature (°C).

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to find the temperature of the maximum rate of mass loss, which is a key indicator of thermal stability.[8]

-

Visualized Workflows

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the direct esterification of terephthalic acid with diphenyl carbonate, catalyzed by stannous oxide (SnO).[3][7] The process is typically conducted at temperatures between 250°C and 300°C.[7]

Caption: Workflow for the synthesis of this compound.

Thermal Analysis Experimental Workflow

The characterization of this compound's thermal properties involves a logical workflow utilizing DSC and TGA.

References

- 1. This compound | C20H14O4 | CID 73757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | High Purity | For Research Use [benchchem.com]

- 4. This compound CAS#: 1539-04-4 [m.chemicalbook.com]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0044509B1 - Process for preparing diphenyl isophthalate and this compound - Google Patents [patents.google.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. apps.dtic.mil [apps.dtic.mil]

Navigating the Spectral Landscape of Diphenyl Terephthalate: A Technical Guide to ¹H and ¹³C NMR Analysis

Introduction

Diphenyl terephthalate (B1205515) is a key chemical intermediate, primarily utilized as a monomer in the synthesis of high-performance polyesters like Poly(ethylene terephthalate) (PET).[1] Its rigid aromatic structure imparts desirable thermal and mechanical properties to the resulting polymers. A thorough characterization of this molecule is paramount for quality control and for understanding polymerization kinetics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of diphenyl terephthalate, complete with a detailed experimental protocol and structural diagrams for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Symmetry Considerations

This compound (C₂₀H₁₄O₄) possesses a high degree of symmetry, which significantly simplifies its NMR spectra. The molecule has a central terephthalate core and two equivalent phenyl groups. This symmetry means that many protons and carbons are chemically equivalent, leading to fewer signals than the total number of atoms would suggest.

-

Proton Environments (¹H NMR): Due to the plane of symmetry bisecting the molecule, we can predict three distinct types of aromatic protons.

-

The four protons on the central terephthalate ring are chemically equivalent.

-

The protons on the two phenyl rings are also equivalent to each other. Within each phenyl ring, there are three distinct environments: ortho, meta, and para protons relative to the ester linkage.

-

-

Carbon Environments (¹³C NMR): Similarly, the symmetry dictates a reduced number of carbon signals.

-

The central terephthalate ring has two unique carbon signals (the protonated carbons and the quaternary carbons attached to the carbonyls).

-

The carbonyl carbons of the ester groups are equivalent.

-

The two phenyl rings have four distinct carbon signals: the ipso-carbon (attached to oxygen), and the ortho, meta, and para carbons.

-

¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Terephthalate Protons (H-A) | ~ 8.2 - 8.4 | Singlet (s) | 4H |

| Phenyl Protons (Ortho, H-B) | ~ 7.2 - 7.3 | Multiplet (m) | 4H |

| Phenyl Protons (Meta, H-C) | ~ 7.4 - 7.5 | Multiplet (m) | 4H |

| Phenyl Protons (Para, H-D) | ~ 7.3 - 7.4 | Multiplet (m) | 2H |

Note: The ortho, meta, and para protons of the phenyl rings would likely appear as complex overlapping multiplets in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~ 164 - 166 |

| Phenyl Ipso-Carbon (C-O) | ~ 150 - 152 |

| Terephthalate Quaternary Carbon | ~ 133 - 135 |

| Terephthalate CH | ~ 129 - 131 |

| Phenyl Meta-CH | ~ 129 - 130 |

| Phenyl Para-CH | ~ 126 - 127 |

| Phenyl Ortho-CH | ~ 121 - 123 |

Note: These predictions are based on typical chemical shift values for aromatic esters. The actual values can vary depending on the solvent and experimental conditions.

Visualization of NMR Assignments

The logical relationship between the chemical structure of this compound and its NMR signals can be visualized. The following diagram labels the chemically distinct protons and carbons.

Caption: Chemical structure of this compound with labels for distinct proton and carbon environments.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for an aromatic ester like this compound.

1. Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-75 mg for ¹³C NMR. The sample should be a dry, white powder.[2]

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for aromatic esters due to its good dissolving power and relatively clean spectral window.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Procedure:

-

Place the weighed this compound into a clean, dry vial.

-

Add the deuterated solvent containing TMS.

-

Gently agitate or vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.[2]

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: Approximately 12-16 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: Approximately 220-240 ppm.

-

3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain (the spectrum).

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under each signal to determine the relative number of protons contributing to each peak.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

By following this comprehensive guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy to confirm the identity and purity of this compound, providing crucial data for its application in polymer synthesis and other areas of chemical research.

References

Introduction to the Infrared Spectrum of Diphenyl Terephthalate

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diphenyl Terephthalate (B1205515)

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy serves as a powerful analytical technique for the structural elucidation and characterization of molecules. This guide provides a detailed overview of the IR spectroscopy of Diphenyl terephthalate, a key monomer in the synthesis of various polyesters and specialty polymers.

This compound (C₂₀H₁₄O₄) is an aromatic ester characterized by a central terephthalate core and two flanking phenyl groups. Its IR spectrum is distinguished by absorption bands corresponding to the vibrational modes of its constituent functional groups. The key spectral features arise from the carbonyl group (C=O), the carbon-oxygen single bonds (C-O) of the ester linkage, and the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds of the phenyl rings.

Like other aromatic esters, this compound's spectrum can be interpreted by identifying a characteristic pattern of three intense peaks related to the ester group, often referred to as the "Rule of Three" for esters.[1][2] These correspond to the C=O stretching vibration and two distinct C-O stretching vibrations (C-C-O and O-C-C).[1] The positions of these bands are influenced by conjugation with the aromatic rings.

Quantitative Infrared Spectroscopy Data

The principal absorption bands observed in the IR spectrum of this compound are summarized in the table below. The assignments are based on established correlations for aromatic esters and related compounds.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~1725 | C=O Ester Stretch (conjugated) | Strong |

| ~1600, ~1490 | Aromatic C=C Ring Stretch | Medium |

| ~1280 | Asymmetric C-C-O Stretch | Strong |

| ~1100 | Symmetric O-C-C Stretch | Strong |

| 700 - 900 | Aromatic C-H Out-of-Plane Bending | Strong |

Experimental Protocols

The acquisition of a high-quality IR spectrum of solid this compound can be achieved through several standard sampling techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample within a matrix of dry KBr powder, which is transparent to infrared radiation.

Methodology:

-

Sample Preparation: Gently grind 1-2 mg of high-purity this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. Ensure a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Methodology:

-

Instrument Setup: Equip the FTIR spectrometer with an ATR accessory, commonly featuring a diamond or zinc selenide (B1212193) crystal.

-

Background Collection: Record a background spectrum with the clean, empty ATR crystal to account for ambient atmospheric and instrumental absorptions.

-

Sample Analysis:

-

Place a small amount of this compound powder directly onto the ATR crystal.

-

Apply firm and consistent pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal surface.

-

Collect the IR spectrum over the desired range (e.g., 4000 cm⁻¹ to 600 cm⁻¹), co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe after the measurement.

Workflow and Data Analysis Visualization

The logical flow from sample handling to final data interpretation in an IR spectroscopy experiment is crucial for obtaining reliable and reproducible results.

Caption: Workflow for IR Spectroscopy of this compound.

References

An In-Depth Technical Guide to the Synthesis of Diphenyl Terephthalate from Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing diphenyl terephthalate (B1205515), a key aromatic ester, from terephthalic acid. The document details two prominent methods: a direct, one-pot reaction with diphenyl carbonate and a two-step process involving the formation of a terephthaloyl chloride intermediate. This guide is intended for a technical audience and offers detailed experimental protocols, quantitative data for process optimization, and visual representations of the chemical pathways and workflows.

Introduction

Diphenyl terephthalate is an important chemical intermediate used in the synthesis of high-performance polymers, such as polyarylates and certain polyesters, which are valued for their thermal stability and mechanical strength. The synthesis of this diester from the readily available and cost-effective terephthalic acid is a subject of significant industrial and academic interest. This guide will focus on the most practical and well-documented synthetic strategies, providing the necessary data for replication and further development.

Synthetic Routes

Two principal routes for the synthesis of this compound from terephthalic acid have been established as effective and are detailed below.

Route 1: Direct Esterification via Diphenyl Carbonate

This method involves the direct reaction of terephthalic acid with diphenyl carbonate, which acts as the phenol (B47542) donor. The reaction is driven to completion by the removal of the phenol byproduct. This approach is advantageous due to its high yield and relatively short reaction time.[1]

Reaction Scheme:

C₆H₄(COOH)₂ + 2 (C₆H₅)₂CO → C₆H₄(COOC₆H₅)₂ + 2 C₆H₅OH + 2 CO₂

A key catalyst for this reaction is stannous oxide (SnO), which facilitates the transesterification process.[2][3] The reaction is typically carried out at high temperatures, with continuous removal of the phenol formed to shift the equilibrium towards the product.[1]

The following table summarizes the key quantitative parameters for the synthesis of this compound via the diphenyl carbonate route.

| Parameter | Value | Reference |

| Reactants | Terephthalic Acid, Diphenyl Carbonate | [1][2] |

| Catalyst | Stannous Oxide (SnO) | [2][3] |

| Catalyst Loading | 0.25 - 0.50 mole percent (based on terephthalic acid) | [2] |

| Molar Ratio (Diphenyl Carbonate : Terephthalic Acid) | 3:1 to 6:1 | [1][2] |

| Reaction Temperature | 250 - 300 °C | [1][2] |

| Reaction Time | 30 minutes - 2.5 hours | [2] |

| Pressure | Atmospheric (phenol removal), followed by vacuum (excess diphenyl carbonate removal) | [1][2] |

| Yield | 85 - 90% | [1] |

-

Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with terephthalic acid, diphenyl carbonate (in a 3:1 to 6:1 molar ratio to terephthalic acid), and stannous oxide (0.25-0.50 mole percent based on terephthalic acid).[2]

-

Reaction: The mixture is heated to 280-300°C under a nitrogen sparge. The phenol that forms during the reaction is continuously removed by distillation at atmospheric pressure.[2] The reaction is monitored and typically proceeds for 1.5 to 2.5 hours.[2]

-

Purification: After the reaction is complete, the mixture is cooled slightly. Any excess diphenyl carbonate is removed by vacuum distillation, typically at a pressure of 1 mm Hg and a temperature of 140-180°C.[2]

-

Product Isolation: The desired this compound is then isolated by vacuum distillation at a pressure of 1 mm Hg and a temperature of 250-270°C.[2]

Route 2: Two-Step Synthesis via Terephthaloyl Chloride Intermediate

This synthetic approach involves two distinct steps: the conversion of terephthalic acid to its more reactive acid chloride derivative, terephthaloyl chloride, followed by the esterification of terephthaloyl chloride with phenol. This route is particularly useful as it avoids the high temperatures required for the diphenyl carbonate method and can proceed under milder conditions.

Terephthalic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce terephthaloyl chloride. The reaction is often catalyzed by N,N-dimethylformamide (DMF).[4]

Reaction Scheme:

C₆H₄(COOH)₂ + 2 SOCl₂ --(DMF)--> C₆H₄(COCl)₂ + 2 SO₂ + 2 HCl

The resulting terephthaloyl chloride is then reacted with phenol in the presence of a base to yield this compound. This is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of esters and amides from acid chlorides.[3][5] The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3]

Reaction Scheme:

C₆H₄(COCl)₂ + 2 C₆H₅OH --(Base)--> C₆H₄(COOC₆H₅)₂ + 2 HCl

The following tables summarize the key quantitative parameters for the two steps of this synthesis route.

Table 2a: Synthesis of Terephthaloyl Chloride

| Parameter | Value | Reference |

| Reactants | Terephthalic Acid, Thionyl Chloride | [4] |

| Catalyst | N,N-Dimethylformamide (DMF) | [4] |

| Solvent | Chlorobenzene (B131634) | [4] |

| Reaction Temperature | 60 - 70 °C | [4] |

| Reaction Time | 6 - 9 hours | [4] |

Table 2b: Synthesis of this compound from Terephthaloyl Chloride

| Parameter | Value | Reference (Analogous Isophthalate Synthesis) |

| Reactants | Terephthaloyl Chloride, Phenol | [6][7] |

| Base/Catalyst | Sodium Hydroxide, Potassium Carbonate, Benzyltriethylammonium chloride (Phase Transfer Catalyst) | [6][7][8] |

| Solvent System | Dichloromethane (B109758), Cyclohexane (often in a two-phase system with water) | [7][8] |

| Molar Ratio (Phenol : Terephthaloyl Chloride) | 2.0:1 to 2.6:1 | [7] |

| Reaction Temperature | 10 - 50 °C | [7] |

| Reaction Time | 4 - 12 hours | [7] |

| Yield | > 92% (for isophthalate) | [7][8] |

Step 1: Synthesis of Terephthaloyl Chloride

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, terephthalic acid is suspended in chlorobenzene.[4]

-

Reagent Addition: A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride.[4]

-

Reaction: The mixture is heated to 60-70°C and refluxed for 6-9 hours until the evolution of HCl and SO₂ ceases.[4]

-

Isolation: The excess thionyl chloride and chlorobenzene are removed by distillation to yield crude terephthaloyl chloride, which can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

-

Preparation of Phenol Solution: Phenol is dissolved in an aqueous solution of sodium hydroxide or in an organic solvent with a suitable base like potassium carbonate.[6][7]

-

Preparation of Acid Chloride Solution: Terephthaloyl chloride is dissolved in a water-immiscible organic solvent such as dichloromethane or cyclohexane.[7][8]

-

Reaction: The terephthaloyl chloride solution is added dropwise to the vigorously stirred phenol solution at a controlled temperature (typically 10-30°C).[7][8] A phase-transfer catalyst may be added if a two-phase system is used.[8] The reaction is allowed to proceed for 4-12 hours.[7]

-

Work-up: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

-

Isolation and Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of solvents).

Visualizations

The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of this compound.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. jk-sci.com [jk-sci.com]

- 6. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 7. CN106278886A - A kind of technique synthesizing diphenyl iso-phthalate - Google Patents [patents.google.com]

- 8. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Transesterification Synthesis of Diphenyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diphenyl terephthalate (B1205515) (DPT) via transesterification. It details the core chemical principles, experimental methodologies, and analytical characterization pertinent to researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Diphenyl terephthalate (DPT) is an aromatic ester of significant interest in the synthesis of high-performance polymers, such as polyarylates and other specialty polyesters. Its rigid structure imparts excellent thermal stability and mechanical strength to these materials. In the pharmaceutical industry, the terephthalate moiety is explored as a component of various molecular structures. The transesterification process represents a key synthetic route to DPT, offering advantages in terms of precursor accessibility and reaction control.

This document outlines the primary transesterification pathways for the synthesis of DPT, providing detailed experimental protocols, comparative data on reaction conditions, and methods for purification and characterization.

Synthetic Pathways

The synthesis of this compound via transesterification can be broadly categorized into two primary routes, distinguished by the starting terephthalate source:

-

Route A: Transesterification of Dimethyl Terephthalate (DMT) with Phenol (B47542) or Phenyl Acetate (B1210297).

-

Route B: Reaction of Terephthalic Acid (TPA) with Diphenyl Carbonate.

Reaction Mechanisms

The fundamental reaction mechanism for transesterification is a nucleophilic acyl substitution. Under catalyzed conditions, the carbonyl carbon of the ester is attacked by an alcohol or a phenol. This process is typically reversible, necessitating the removal of a volatile byproduct to drive the reaction to completion.

General Transesterification Mechanism:

Caption: General Transesterification Mechanism for this compound Synthesis.

Experimental Protocols

While numerous patents describe the synthesis of DPT, detailed academic protocols with precise quantitative data are less common. The following protocols are representative procedures derived from the available literature.

Route A: Transesterification of Dimethyl Terephthalate with Phenyl Acetate

This method involves the reaction of dimethyl terephthalate with phenyl acetate, typically in the presence of a titanium-based catalyst. The reaction is driven forward by the removal of the methyl acetate byproduct.

Materials:

-

Dimethyl terephthalate (DMT)

-

Phenyl acetate

-

Tetrabutyl titanate (TBT) or another suitable titanic acid ester catalyst

-

Activated carbon

-

Xylene (or other high-boiling aromatic solvent)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and condenser.

-

Heating mantle with temperature controller.

-

Vacuum source.

-

Filtration apparatus.

-

Crystallization vessel.

Procedure:

-

Reactor Setup: The reactor is charged with dimethyl terephthalate, phenyl acetate (at least a stoichiometric amount), and 1-5% by weight of activated carbon.[1]

-

Inerting: The system is purged with nitrogen gas to establish an inert atmosphere.[1]

-

Heating: The mixture is heated to above 150°C with stirring.[1]

-

Catalyst Addition: The titanic acid ester catalyst (0.1-5.0% by weight) is added to the hot mixture.[1]

-

Transesterification: The reaction temperature is maintained, and the methyl acetate byproduct is continuously removed by distillation.[1] The progress of the reaction can be monitored by the amount of distillate collected.

-

Work-up: Once the cleavage of methyl acetate is complete, the hot, carbon-containing crude product is transferred under an inert atmosphere into a vessel containing hot xylene.[1]

-

Purification: The activated carbon is removed by hot filtration. The filtrate is then cooled to induce crystallization of the this compound.[1]

-

Isolation: The crystalline product is collected by filtration, washed with a suitable solvent (e.g., cold xylene or an alcohol), and dried under vacuum.[1]

Route B: Reaction of Terephthalic Acid with Diphenyl Carbonate

This route involves the direct reaction of terephthalic acid with diphenyl carbonate, using a catalyst such as stannous oxide. The reaction is driven by the removal of the phenol byproduct.

Materials:

-

Terephthalic acid (TPA)

-

Diphenyl carbonate

-

Stannous oxide (SnO) catalyst

-

Nitrogen gas (inert atmosphere)

Equipment:

-

High-temperature reactor with a mechanical stirrer, nitrogen inlet, and distillation apparatus.

-

Heating system capable of reaching 250-300°C.

-

Vacuum distillation setup.

Procedure:

-

Reactor Charging: The reactor is charged with terephthalic acid, diphenyl carbonate (at least a stoichiometric amount), and the stannous oxide catalyst (0.25 to 0.50 mole percent based on the terephthalic acid).[2][3][4]

-

Reaction: The mixture is heated to a temperature between 250°C and 300°C under a nitrogen sparge.[2][3][4]

-

Byproduct Removal: The phenol formed during the reaction is removed by distillation at atmospheric pressure.[2][3][4] The reaction is typically continued for a period of 30 minutes to 2.5 hours.[2][3]

-

Purification: After the evolution of phenol ceases, a vacuum is applied to the system. Any excess diphenyl carbonate is removed by vacuum distillation.[2][3]

-

Product Recovery: The this compound product is then recovered, often by distillation under high vacuum (e.g., 1 mm Hg at 250°C).[2][3]

Data Presentation

The following tables summarize typical reaction parameters and analytical data for the synthesis of this compound.

Table 1: Comparison of Synthesis Routes and Conditions

| Parameter | Route A: DMT + Phenyl Acetate | Route B: TPA + Diphenyl Carbonate |

| Starting Materials | Dimethyl terephthalate, Phenyl acetate | Terephthalic acid, Diphenyl carbonate |

| Catalyst | Titanic acid esters (e.g., TBT) | Stannous oxide (SnO) |

| Catalyst Loading | 0.1 - 5.0 wt% | 0.25 - 0.50 mol% |

| Temperature | > 150°C | 250 - 300°C |

| Pressure | Atmospheric | Atmospheric, then vacuum |

| Byproduct | Methyl acetate | Phenol |

| Purification | Recrystallization from xylene | Vacuum distillation |

Table 2: Analytical Characterization Data for this compound

| Technique | Parameter | Typical Value/Observation | Reference |

| FT-IR (KBr) | C=O stretch | ~1740 cm⁻¹ | [5] |

| C-O stretch | ~1270 cm⁻¹, ~1100 cm⁻¹ | [5] | |

| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | [5] | |

| Aromatic C=C stretch | ~1600 cm⁻¹, ~1490 cm⁻¹ | [5] | |

| ¹H NMR (CDCl₃) | Aromatic protons (terephthaloyl) | δ ~8.3 ppm (s) | [5] |

| Aromatic protons (phenyl) | δ ~7.2-7.5 ppm (m) | [5] | |

| ¹³C NMR (CDCl₃) | Carbonyl carbon | δ ~164 ppm | [5] |

| Aromatic carbons | δ ~121-150 ppm | [5] | |

| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 318 | [5] |

| Key Fragments | m/z 225, 149, 94 | [5] | |

| Melting Point | 191-193 °C |

Experimental Workflow and Visualization

A typical experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: Experimental Workflow for this compound Synthesis and Purification.

Conclusion

The transesterification synthesis of this compound is a robust and versatile method, adaptable to different starting materials and catalytic systems. The choice between the dimethyl terephthalate and terephthalic acid routes will often depend on the availability and cost of the precursors, as well as the desired scale of the reaction. Careful control of reaction conditions, particularly temperature and the efficient removal of byproducts, is crucial for achieving high yields and purity. The purification techniques of recrystallization and vacuum distillation are effective in obtaining a product suitable for high-performance applications. The analytical methods outlined provide the necessary tools for the comprehensive characterization of the final product.

References

- 1. US3705186A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. EP0044509B1 - Process for preparing diphenyl isophthalate and this compound - Google Patents [patents.google.com]

- 4. WO1982000290A1 - Process for preparing diphenyl isophthalate and this compound - Google Patents [patents.google.com]

- 5. This compound | C20H14O4 | CID 73757 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of Diphenyl Terephthalate in Advanced Polymer Synthesis: A Technical Guide

An in-depth exploration of diphenyl terephthalate (B1205515) as a key monomer in the synthesis of high-performance aromatic polyesters, detailing its physical and chemical properties, reaction mechanisms, and impact on final polymer characteristics. This guide provides researchers, scientists, and drug development professionals with comprehensive experimental protocols and characterization workflows.

Diphenyl terephthalate (DPT) is an aromatic diester that serves as a crucial building block in the field of polymer chemistry. Primarily utilized as a monomer in the synthesis of various polyesters, such as poly(butylene terephthalate) (PBT), and as a chain extender in polymerization processes, DPT offers a pathway to high-performance polymers with desirable thermal and mechanical properties. Its use in melt polycondensation reactions, an alternative to the more common routes involving terephthalic acid (TPA) or dimethyl terephthalate (DMT), provides distinct advantages in certain synthetic strategies. This technical guide delves into the core aspects of this compound's function in polymer chemistry, providing detailed methodologies and data for researchers in the field.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in polymer synthesis. These properties influence reaction kinetics, processing conditions, and the characteristics of the resulting polymer.

| Property | Value |

| Chemical Formula | C₂₀H₁₄O₄ |

| Molecular Weight | 318.32 g/mol [1][2][3] |

| CAS Number | 1539-04-4[1][2][3] |

| Appearance | White odorless powder[1] |

| Melting Point | 198-200 °C |

| Boiling Point | 465.5 ± 0.0 °C at 760 mmHg |

| Solubility | Soluble in many organic solvents; sparingly soluble in water.[4] |

| Density | 1.297 g/cm³ |

The Synthesis of Aromatic Polyesters via Melt Polycondensation

The synthesis of aromatic polyesters like poly(butylene terephthalate) (PBT) from this compound and a diol, such as 1,4-butanediol, is typically achieved through a two-stage melt polycondensation process. This method avoids the direct handling of terephthalic acid, which can be challenging due to its high melting point and low solubility.[4]

Stage 1: Transesterification

In the initial stage, this compound undergoes transesterification with an excess of the diol in the presence of a catalyst. This reaction forms a bis(hydroxyalkyl) terephthalate oligomer and phenol (B47542) as a byproduct. The removal of the volatile phenol from the reaction mixture is crucial as it drives the equilibrium towards the formation of the oligomer.

Stage 2: Polycondensation

The second stage involves the polycondensation of the oligomers at higher temperatures and under a high vacuum. During this phase, the terminal hydroxyl groups of the oligomers react, eliminating the diol, which is then removed from the reaction vessel. This process progressively increases the polymer chain length and, consequently, its molecular weight.

Experimental Protocol: Synthesis of Poly(butylene terephthalate) from this compound

This protocol outlines a laboratory-scale procedure for the synthesis of PBT from this compound and 1,4-butanediol.

Materials:

-

This compound (DPT)

-

1,4-butanediol (BDO)

-

Tetrabutyl titanate (TBT) or another suitable transesterification catalyst

-

Antioxidant (e.g., Irganox 1010)

-

Nitrogen gas (high purity)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection.

-

Heating mantle with a programmable temperature controller.

-

Cold trap for collecting byproducts.

-

High-vacuum pump.

Procedure:

Stage 1: Transesterification

-

Reactor Setup: Assemble a clean and dry glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation setup.

-

Charging Reactants: Charge the reactor with this compound and 1,4-butanediol. A molar ratio of BDO to DPT of approximately 2:1 is typically used. Add the catalyst (e.g., 50-100 ppm of TBT relative to the expected polymer weight) and a small amount of antioxidant.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

-